(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride
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Overview
Description
(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride is an organic compound with a complex structure that includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isothiocyanate with chloro(phenyl)methyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamothioyl chlorides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl isothiocyanate
- Chloro(phenyl)methyl chloride
- 4-Bromophenyl methyl sulfone
Uniqueness
(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride is unique due to its combination of bromine, chlorine, and sulfur atoms, which confer specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62984-25-2 |
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Molecular Formula |
C14H10BrCl2NS |
Molecular Weight |
375.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[chloro(phenyl)methyl]carbamothioyl chloride |
InChI |
InChI=1S/C14H10BrCl2NS/c15-11-6-8-12(9-7-11)18(14(17)19)13(16)10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
CUNLFBYPQYMJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N(C2=CC=C(C=C2)Br)C(=S)Cl)Cl |
Origin of Product |
United States |
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